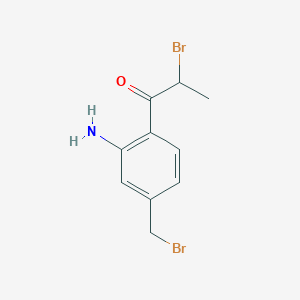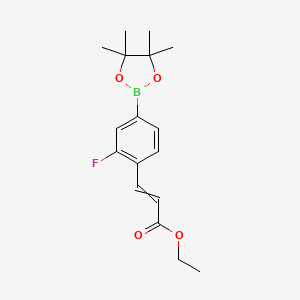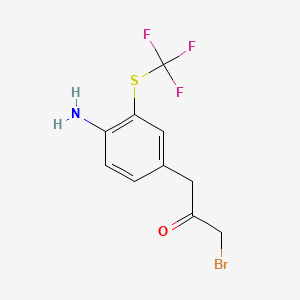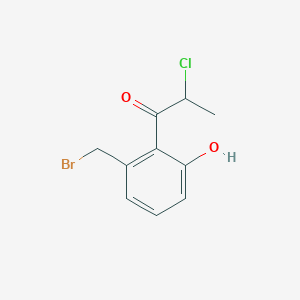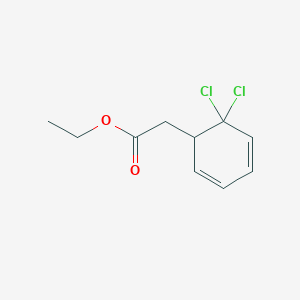
(Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with methyl acrylate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acrylate moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the acrylate group, resulting in the formation of saturated esters.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, (Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents, particularly in the development of drugs with enhanced pharmacokinetic properties.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including polymers and coatings with improved performance characteristics.
作用機序
The mechanism of action of (Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, thereby modulating biological pathways and exerting its effects.
類似化合物との比較
(E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
Methyl 3-(4-(trifluoromethyl)phenyl)propanoate: A saturated analog of the compound, lacking the double bond in the acrylate moiety.
4-(Trifluoromethyl)phenylacetic acid: A related compound with a carboxylic acid group instead of the acrylate ester.
Uniqueness: (Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate is unique due to its specific geometric configuration (Z-isomer) and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H9F3O2 |
|---|---|
分子量 |
230.18 g/mol |
IUPAC名 |
methyl (Z)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C11H9F3O2/c1-16-10(15)7-4-8-2-5-9(6-3-8)11(12,13)14/h2-7H,1H3/b7-4- |
InChIキー |
YUEFITCWDISQAO-DAXSKMNVSA-N |
異性体SMILES |
COC(=O)/C=C\C1=CC=C(C=C1)C(F)(F)F |
正規SMILES |
COC(=O)C=CC1=CC=C(C=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


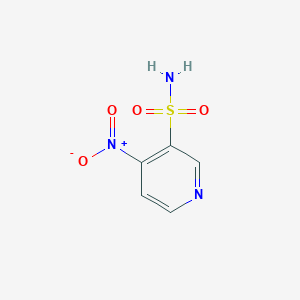

![6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B14064346.png)

